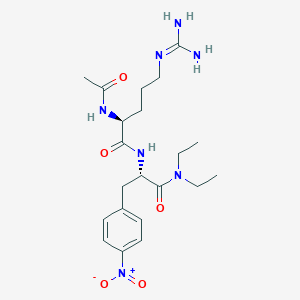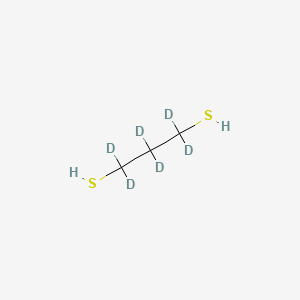![molecular formula C19H18Cl2N2O2 B12394883 1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)
1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The P2X7 receptor antagonist-2 is a compound that inhibits the activity of the P2X7 receptor, a type of ligand-gated ion channel activated by adenosine triphosphate. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune responses . The antagonist-2 compound is of significant interest due to its potential therapeutic applications in treating diseases associated with excessive P2X7 receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P2X7 receptor antagonist-2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of P2X7 receptor antagonist-2 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to enhance efficiency, reduce costs, and ensure consistent quality. Key steps include the optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
P2X7 receptor antagonist-2 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
P2X7 receptor antagonist-2 has a wide range of scientific research applications, including:
Mechanism of Action
The P2X7 receptor antagonist-2 exerts its effects by binding to the P2X7 receptor and inhibiting its activation by adenosine triphosphate. This prevents the receptor from opening its ion channel, thereby blocking the influx of calcium and sodium ions and the release of pro-inflammatory cytokines . The molecular targets and pathways involved include the inhibition of downstream signaling cascades, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and the mitogen-activated protein kinase pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to P2X7 receptor antagonist-2 include other P2X7 receptor antagonists, such as A-438079, AZ10606120, and JNJ-47965567 .
Uniqueness
P2X7 receptor antagonist-2 is unique due to its specific binding affinity and selectivity for the P2X7 receptor, as well as its distinct chemical structure and pharmacokinetic properties . Compared to other antagonists, it may offer improved efficacy, reduced side effects, and better therapeutic potential .
Properties
Molecular Formula |
C19H18Cl2N2O2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-16-7-6-14(17(21)9-16)10-22-19(25)15-8-18(24)23(12-15)11-13-4-2-1-3-5-13/h1-7,9,15H,8,10-12H2,(H,22,25) |
InChI Key |
NBEOSAFVNPGHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
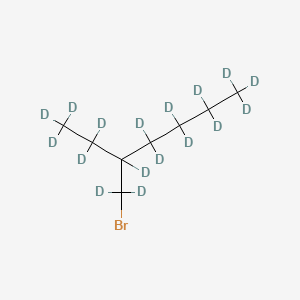
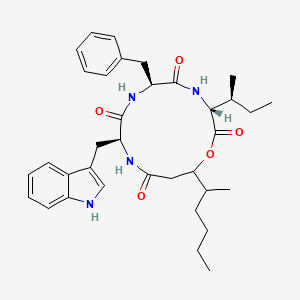
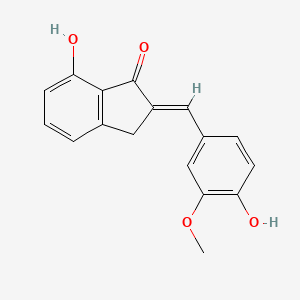
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
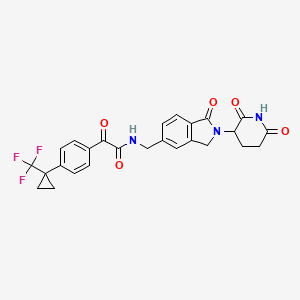
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

